molecular formula C18H26ClNO4S B6771878 5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide

5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide

Cat. No.: B6771878
M. Wt: 387.9 g/mol
InChI Key: PLKYZHWTJLZYLM-UHFFFAOYSA-N
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Description

5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a chloro-substituted benzene ring, a cyclobutylmethoxy group, and an ethyloxan-4-yl group attached to a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the cyclobutylmethoxy intermediate: This step involves the reaction of cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

    Nucleophilic substitution: The cyclobutylmethoxy halide is then reacted with 5-chloro-2-hydroxybenzenesulfonamide under basic conditions to form the desired ether linkage.

    Introduction of the ethyloxan-4-yl group: The final step involves the reaction of the intermediate with 4-ethyloxan-4-amine under suitable conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Selection of solvents and reagents: Using high-purity solvents and reagents to minimize impurities.

    Reaction conditions: Optimizing temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored as a potential antimicrobial or anti-inflammatory agent due to its sulfonamide structure.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(cyclopropylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide: Similar structure with a cyclopropyl group instead of a cyclobutyl group.

    5-chloro-2-(cyclobutylmethoxy)-N-(4-methyloxan-4-yl)benzenesulfonamide: Similar structure with a methyl group instead of an ethyl group on the oxan ring.

Uniqueness

5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the cyclobutylmethoxy group and the ethyloxan-4-yl group may enhance its binding affinity to biological targets and influence its pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4S/c1-2-18(8-10-23-11-9-18)20-25(21,22)17-12-15(19)6-7-16(17)24-13-14-4-3-5-14/h6-7,12,14,20H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYZHWTJLZYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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